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OppC protein

ABC transporter membrane protein topology OppBCDF complex

OppC protein (CAS 110910-53-7) is the integral membrane permease subunit of the oligopeptide ATP-binding cassette (ABC) transporter OppABCDF, originally characterized in Salmonella typhimurium. Together with its partner permease OppB, it forms the translocation channel responsible for importing peptides of 2–5 amino acid residues, including the cell-wall recycling murein tripeptide L-alanyl-γ-D-glutamyl-meso-diaminopimelate, across the bacterial cytoplasmic membrane.

Molecular Formula C9H16O2
Molecular Weight 0
CAS No. 110910-53-7
Cat. No. B1165979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOppC protein
CAS110910-53-7
Molecular FormulaC9H16O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OppC Protein (CAS 110910-53-7) — Procurement-Grade Baseline for the Oligopeptide ABC Transporter Permease Subunit


OppC protein (CAS 110910-53-7) is the integral membrane permease subunit of the oligopeptide ATP-binding cassette (ABC) transporter OppABCDF, originally characterized in Salmonella typhimurium [1]. Together with its partner permease OppB, it forms the translocation channel responsible for importing peptides of 2–5 amino acid residues, including the cell-wall recycling murein tripeptide L-alanyl-γ-D-glutamyl-meso-diaminopimelate, across the bacterial cytoplasmic membrane [2]. OppC is a hydrophobic, multi-spanning membrane protein experimentally shown to traverse the bilayer six times with both termini located at the cytoplasmic face, classifying it as a Type I ABC importer permease [3]. Genetic evidence from Bacillus subtilis and Salmonella typhimurium demonstrates that OppC is essential for sporulation initiation and genetic competence, and gene deletion in S. typhimurium significantly attenuates virulence [4][5]. A cryo-electron microscopy structure of the Escherichia coli OppBCDF complex has been determined at 3.17 Å resolution (PDB 8Z21), providing atomic-level detail for structure-guided procurement decisions [6].

Why OppC Cannot Be Functionally Substituted by Its Closest Homologs — Key Procurement Risk Factors


Despite shared membership in the ABC transporter permease superfamily (COG1173), OppC possesses functional and structural properties that preclude simple interchange with even its most sequence-identical paralogs. The co-permease OppB, while sharing an identical six-transmembrane topology, is not functionally equivalent—both subunits are simultaneously required for peptide translocation, as demonstrated by the OppBCDF heterotetrameric cryo-EM structure where OppB (chain A) and OppC (chain B) occupy non-redundant positions within the transport channel [1]. The dipeptide transporter permease DppC (approx. 34–40% sequence identity to OppC) serves a distinct biological function, transporting dipeptides rather than oligopeptides; genetic knockout experiments in Helicobacter pylori confirm that Dpp and Opp systems are non-overlapping in vivo [2]. The paralogous AppC permease from the AppABCDF system in Bacillus subtilis can partially complement sporulation and competence phenotypes but is incapable of transporting tripeptides—a substrate class readily handled by OppC-containing Opp systems [3]. Furthermore, OppC from different bacterial species exhibits organism-specific functional divergence: Salmonella typhimurium OppC deletion attenuates virulence (LD50 increased vs. wild-type), whereas OppD or OppF deletion paradoxically enhances virulence, demonstrating that simply sourcing any Opp operon component will not recapitulate the same biological endpoint [4]. Procurement decisions must therefore be guided by sequence- and structure-verified identity to the target OppC ortholog, validated by the experimental evidence summarized in Section 3.

OppC Protein (CAS 110910-53-7) — Quantitative Differential Evidence Against Closest Comparators


OppC vs. OppB: Non-Redundant Permease Subunits with Identical Membrane Topology but Distinct Structural Positions

OppC and OppB are the two integral membrane permease subunits of the OppABCDF transporter. Experimental topology mapping using β-lactamase and alkaline phosphatase fusions established that both OppB and OppC span the inner membrane six times with N- and C-termini oriented toward the cytoplasm [1]. Despite this shared topology, the cryo-EM structure of the E. coli OppBCDF heterotetramer (PDB 8Z21) at 3.17 Å resolution reveals that OppB (chain A, 306 residues) and OppC (chain B, 302 residues) occupy structurally non-identical positions within the translocation channel [2]. Heterologous expression data confirm that both subunits are simultaneously required for functional peptide transport; neither subunit alone can sustain oligopeptide uptake [3]. This structural non-equivalence means that a procurement strategy substituting OppC with OppB—or sourcing only one permease subunit—will fail to reconstitute a functional Opp transporter.

ABC transporter membrane protein topology OppBCDF complex cryo-EM structure

OppC-Containing Opp System vs. AppC-Containing App System: Tripeptide Transport Capability as a Functional Differentiator

The AppABCDF oligopeptide transport system in Bacillus subtilis can fully substitute for the OppABCDF system in supporting sporulation and genetic competence, with one critical exception: the App system is incapable of transporting tripeptides [1]. This functional defect is attributed to differences in the substrate translocation channel formed by AppB/AppC versus OppB/OppC permease pairs. The Opp system transports peptides of 2–5 amino acid residues, with the highest affinity for tripeptides [2]. In contrast, the App system preferentially transports tetra- and penta-peptides and cannot handle tripeptide substrates [1]. This means that in experimental systems requiring tripeptide uptake—including murein tripeptide (L-alanyl-γ-D-glutamyl-meso-diaminopimelate) recycling, a pathway in which OppC is directly implicated—the App system cannot serve as a functional substitute [3].

oligopeptide transport substrate specificity tripeptide uptake App system sporulation

OppC Gene Deletion vs. OppD/OppF Deletion: OppC-Specific Contribution to Salmonella Typhimurium Virulence Attenuation

In a systematic gene deletion study comparing the effects of individual oppC, oppD, and oppF knockouts in Salmonella Typhimurium strain LT2, OppC deletion produced a unique virulence-attenuation phenotype not observed with deletions of the ATPase subunits [1]. The LD50 of the oppC deletion strain (STM LT2ΔoppC) was increased relative to wild-type STM LT2, indicating reduced virulence, whereas deletion of oppD or oppF paradoxically increased virulence by 1.6-fold and 8.6-fold, respectively [1]. Additionally, STM LT2ΔoppC showed significantly reduced adhesion (P<0.05), reduced invasiveness, and extremely significantly reduced colonization capacity in mouse liver and spleen (P<0.01) compared to wild-type [1]. The oppC deletion also reduced intracellular survival in RAW264.7 macrophages and decreased motility, while oppF deletion enhanced intracellular survival [2]. These differential effects demonstrate that the permease subunit OppC plays a distinct, non-redundant role in S. typhimurium pathogenesis that cannot be compensated by the ATP-binding subunits.

Salmonella Typhimurium virulence oppC gene deletion LD50 pathogenicity

OppC Substrate Translocation Channel Specificity: Broad Oligopeptide Range (2–5 Amino Acids) with Exclusion of Free Amino Acids

The OppABCDF transporter, with OppC as an essential permease subunit, exhibits a well-defined substrate specificity profile that distinguishes it from other peptide uptake systems. Direct binding affinity and competition assays demonstrate that OppABCDF transports oligopeptides of 2–5 amino acid residues, with the highest affinity for tripeptides, but has no measurable affinity for or transport of free amino acids [1]. This specificity profile has been confirmed in both Escherichia coli and Salmonella typhimurium [2]. The system also transports the murein tripeptide L-alanyl-γ-D-glutamyl-meso-diaminopimelate, a cell-wall recycling peptide, via the MppA-OppBCDF sub-complex [3]. In contrast, the Dpp (dipeptide) transport system permease DppC primarily handles dipeptides, and the Tpp (tripeptide permease) system is restricted to tripeptides only [4]. The Opp system's unique ability to handle both di- and tripeptides, as well as tetra- and penta-peptides, within a single transporter complex is a direct functional consequence of the OppB/OppC channel architecture.

substrate specificity oligopeptide transport binding affinity murein tripeptide

OppC Structural Determination by Cryo-EM: Experimentally Resolved Conformation at 3.17 Å Enables Structure-Based Discrimination from Homologs

The cryo-electron microscopy structure of the E. coli OppBCDF heterotetramer in the resting state has been deposited in the Protein Data Bank (PDB 8Z21) at 3.17 Å resolution [1]. This structure provides experimentally determined atomic coordinates for OppC (chain B, 302 residues, UniProt P0AFH6) in complex with OppB (chain A, 306 residues, UniProt P0AFH2), OppD (chain C), and OppF (chain D) [1]. The availability of a high-resolution experimental structure distinguishes OppC from many other ABC transporter permeases for which only homology models exist. For example, the M. tuberculosis OppC (Rv1282c) has no experimental PDB structure with >35% amino acid identity , and the B. subtilis OppC structure is available only through homology modeling [2]. The PDB 8Z21 structure enables precise structure-guided mutagenesis, docking studies, and antibody design that would be unreliable if based on distant homology models.

cryo-EM structure OppBCDF complex PDB 8Z21 structural biology membrane protein

OppC Protein (CAS 110910-53-7) — Evidence-Backed Research and Industrial Application Scenarios


Bacterial Oligopeptide Transport Mechanism Studies Requiring Both Permease Subunits

For biochemical reconstitution or structural studies of the intact OppABCDF transporter, both OppB and OppC permease subunits must be co-expressed or co-purified. The cryo-EM structure PDB 8Z21 [1] confirms that OppB and OppC form a heterodimeric translocation channel, and genetic evidence demonstrates that all five subunits (OppABCDF) are required for transport function [2]. Procuring OppC protein verified by the PDB 8Z21 sequence (UniProt P0AFH6) ensures compatibility with the structurally characterized E. coli OppBCDF assembly. This scenario directly leverages the structural evidence from Section 3, Evidence Item 1 (OppB vs. OppC non-redundancy) and Evidence Item 5 (experimental structure availability).

Tripeptide-Specific Uptake Assays Including Murein Recycling and Aminoglycoside Antibiotic Transport

The OppC-containing Opp transporter is uniquely capable among ABC peptide transporters of handling tripeptide substrates, including the physiologically critical murein tripeptide (L-alanyl-γ-D-glutamyl-meso-diaminopimelate) [3], while also transporting aminoglycoside antibiotics such as kanamycin, streptomycin, and neomycin [4]. The paralogous App system cannot transport tripeptides at all [5]. For tripeptide uptake or antibiotic susceptibility assays, OppC procurement is mandatory—AppC or DppC will not provide the required substrate range. This scenario is directly supported by Section 3, Evidence Items 2 and 4.

Salmonella Typhimurium Virulence Mechanism Research and Attenuated Vaccine Strain Development

OppC gene deletion in Salmonella Typhimurium produces a unique virulence attenuation phenotype that is not observed with OppD or OppF deletion—OppD/OppF deletion paradoxically enhances virulence (1.6-fold and 8.6-fold, respectively) [6]. OppC deletion simultaneously reduces adhesion, invasiveness, colonization capacity (P<0.01), and intracellular survival in macrophages, making OppC the only Opp operon component whose knockout attenuates all measured pathogenicity parameters [7]. For virulence mechanism studies, host-pathogen interaction assays, or attenuated vaccine strain development, OppC is the uniquely informative genetic target and protein reagent. This scenario is directly derived from Section 3, Evidence Item 3.

Structure-Guided Drug Discovery Targeting ABC Transporter Permease Subunits

The availability of a 3.17 Å cryo-EM structure of E. coli OppC in complex with its partner subunits (PDB 8Z21) [1] provides a validated structural template for virtual screening, fragment-based drug discovery, and structure-guided mutagenesis targeting the Opp permease channel. Other bacterial OppC orthologs (M. tuberculosis Rv1282c, B. subtilis OppC) lack experimental structures with >35% sequence identity , making the E. coli OppC the only OppC variant suitable for high-confidence structure-based approaches. For academic or industrial drug discovery programs targeting bacterial nutrient uptake, procuring the structurally validated E. coli OppC is essential to ensure that computational predictions can be experimentally tested against the same protein construct used for structure determination.

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